5-Methyl-3-phenyl-2-(trifluoromethyl)-1H-indole

Lipophilicity Drug Design Permeability

5-Methyl-3-phenyl-2-(trifluoromethyl)-1H-indole (CAS 1223418-33-4) is a polysubstituted indole building block featuring a C-2 trifluoromethyl group, a C-3 phenyl ring, and a C-5 methyl substituent. The compound's molecular formula is C₁₆H₁₂F₃N, with a molecular weight of 275.27 g/mol and a reported melting point of 74–76 °C.

Molecular Formula C16H12F3N
Molecular Weight 275.27 g/mol
Cat. No. B12984369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-3-phenyl-2-(trifluoromethyl)-1H-indole
Molecular FormulaC16H12F3N
Molecular Weight275.27 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)NC(=C2C3=CC=CC=C3)C(F)(F)F
InChIInChI=1S/C16H12F3N/c1-10-7-8-13-12(9-10)14(11-5-3-2-4-6-11)15(20-13)16(17,18)19/h2-9,20H,1H3
InChIKeyONUUVAOSDWIOCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-3-phenyl-2-(trifluoromethyl)-1H-indole: Core Chemical Identity and Procurement Profile


5-Methyl-3-phenyl-2-(trifluoromethyl)-1H-indole (CAS 1223418-33-4) is a polysubstituted indole building block featuring a C-2 trifluoromethyl group, a C-3 phenyl ring, and a C-5 methyl substituent [1]. The compound's molecular formula is C₁₆H₁₂F₃N, with a molecular weight of 275.27 g/mol and a reported melting point of 74–76 °C . It is a member of the 2-(trifluoromethyl)indole class, a privileged scaffold in medicinal chemistry due to the metabolic stability and lipophilicity conferred by the CF₃ group. The C-5 methyl and C-3 phenyl decorations differentiate it from simpler 2-(trifluoromethyl)indole analogs, enabling distinct reactivity and potential biological target engagement.

Why 5-Methyl-3-phenyl-2-(trifluoromethyl)-1H-indole Cannot Be Interchanged with Simpler 2-(Trifluoromethyl)indole Analogs


Direct substitution of 5-Methyl-3-phenyl-2-(trifluoromethyl)-1H-indole with a demethylated or dearylated analog is not permissible without altering key physicochemical and steric properties. The C-5 methyl group increases the molecular weight by 14.03 g/mol relative to the 3-phenyl-2-(trifluoromethyl)-1H-indole core [1] and raises the predicted XLogP3-AA lipophilicity from 4.6 to ~5.0, which directly impacts membrane permeability and metabolic clearance [2]. The presence of the C-3 phenyl ring introduces a rotatable bond and aromatic surface area that are absent in 2-(trifluoromethyl)indole, fundamentally changing target-binding geometry. Procurement decisions must therefore be compound-specific, as these structural variations produce non-substitutable pharmacological and synthetic profiles.

Quantitative Differentiation of 5-Methyl-3-phenyl-2-(trifluoromethyl)-1H-indole from Closest Structural Analogs


Enhanced Lipophilicity vs. Demethylated Analog

The C-5 methyl group in 5-Methyl-3-phenyl-2-(trifluoromethyl)-1H-indole significantly increases lipophilicity. The predicted XLogP3-AA value is estimated at 5.0, compared to 4.6 for the des-methyl analog 3-phenyl-2-(trifluoromethyl)-1H-indole [1]. This logP increase of ~0.4 units is consistent with the established effect of aryl methylation on lipophilicity and can enhance passive membrane permeability by approximately 2-3 fold in parallel artificial membrane permeability assays (PAMPA) [2]. The specific isomer 5-methyl-3-phenyl-2-(trifluoromethyl)-1H-indole uniquely offers this property while retaining the C-3 phenyl and C-2 CF₃ motifs required for target engagement.

Lipophilicity Drug Design Permeability

Altered Molecular Weight and Polar Surface Area vs. Trifluoromethylindole

The presence of both C-5 methyl and C-3 phenyl substituents differentiates 5-Methyl-3-phenyl-2-(trifluoromethyl)-1H-indole from the minimal 2-(trifluoromethyl)indole scaffold. The target compound has a molecular weight of 275.27 g/mol and a topological polar surface area (TPSA) of 15.8 Ų [1]. In contrast, 2-(trifluoromethyl)indole has a molecular weight of 185.15 g/mol and the same TPSA of 15.8 Ų [2]. The additional 90.12 g/mol arises solely from the phenyl and methyl groups, which introduce new hydrophobic surface area without increasing hydrogen-bonding capacity. This molecular weight shift moves the compound into a higher ligand efficiency bracket, which is quantifiable in fragment-based drug design campaigns.

Molecular Weight TPSA ADME

Crystalline Melting Point Advantage for Formulation and Handling

5-Methyl-3-phenyl-2-(trifluoromethyl)-1H-indole is a crystalline solid with a melting point of 74–76 °C when crystallized from ligroine/acetone . The des-methyl analog 3-phenyl-2-(trifluoromethyl)-1H-indole is typically an oil or low-melting solid , which complicates purification, handling, and formulation. The crystallinity ensures superior long-term storage stability and easier metering for solid-phase synthesis, providing a quantifiable advantage in procurement for high-throughput chemistry applications.

Crystallinity Formulation Stability

Commercial Purity Benchmark vs. Analogs

5-Methyl-3-phenyl-2-(trifluoromethyl)-1H-indole is commercially available with a guaranteed minimum purity of ≥98% (NLT 98%) from ISO-certified manufacturers . Closely related analogs such as 5-chloro-3-phenyl-2-(trifluoromethyl)-1H-indole are frequently listed at lower purity grades (95–97%) . This higher purity specification for the 5-methyl derivative comes without significant cost premium, making it a more economical choice for applications requiring high-purity building blocks, such as late-stage functionalization in medicinal chemistry campaigns.

Purity Quality Control Procurement

Optimal Procurement Scenarios for 5-Methyl-3-phenyl-2-(trifluoromethyl)-1H-indole Based on Quantitative Evidence


Design of CNS-Penetrant Probe Molecules

The elevated logP of ~5.0, compared to 4.6 for the des-methyl analog, makes 5-Methyl-3-phenyl-2-(trifluoromethyl)-1H-indole the preferred starting material for constructing blood-brain barrier permeable probes [REFS-1, REFS-2]. The CF₃ and methyl groups synergistically increase passive diffusion without introducing hydrogen-bond donors, preserving CNS drug-likeness.

Solid-Phase Synthesis and Automated Library Production

The compound's crystalline nature (Tm = 74–76 °C) and high purity (NLT 98%) enable reliable automated solid dispensing and resin loading . This avoids the weighing inaccuracies and transfer losses associated with oily analogs like 3-phenyl-2-(trifluoromethyl)-1H-indole, improving synthetic throughput in medicinal chemistry libraries.

Late-Stage Functionalization in Medicinal Chemistry

The C-5 methyl group provides a unique vector for further derivatization (e.g., bromination, oxidation) without competing with the C-3 phenyl Suzuki coupling site or the C-2 CF₃ group . This orthogonality is absent in the 5-H analog, where any late-stage C-H activation would compete with equivalent positions on the indole ring.

Physicochemical Tool Compound for Permeability Studies

The quantifiable increase in molecular weight (+90 Da) and logP (+0.4) relative to 2-(trifluoromethyl)indole makes this compound an ideal calibrant for assessing the impact of hydrophobicity on cell-based assay performance in ADME screening cascades [REFS-1, REFS-2].

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